

Application Notes and Protocols for Labeling Oligonucleotides with 5-ROX

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Compound of Interest

Compound Name: 5-ROX

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Introduction

5-Carboxy-X-rhodamine (**5-ROX**) is a fluorescent dye commonly used for labeling oligonucleotides. Its bright fluorescence and distinct spectral properties make it a valuable tool in various molecular biology applications, including quantitative PCR (qPCR), fluorescence resonance energy transfer (FRET), and DNA sequencing.^{[1][2]} This document provides a detailed protocol for the covalent labeling of amino-modified oligonucleotides with **5-ROX** using an N-hydroxysuccinimide (NHS) ester derivative. The **5-ROX** NHS ester reacts specifically with primary amines to form a stable amide bond, ensuring a robustly labeled final product.^{[3][4][5]}

Principle of the Reaction

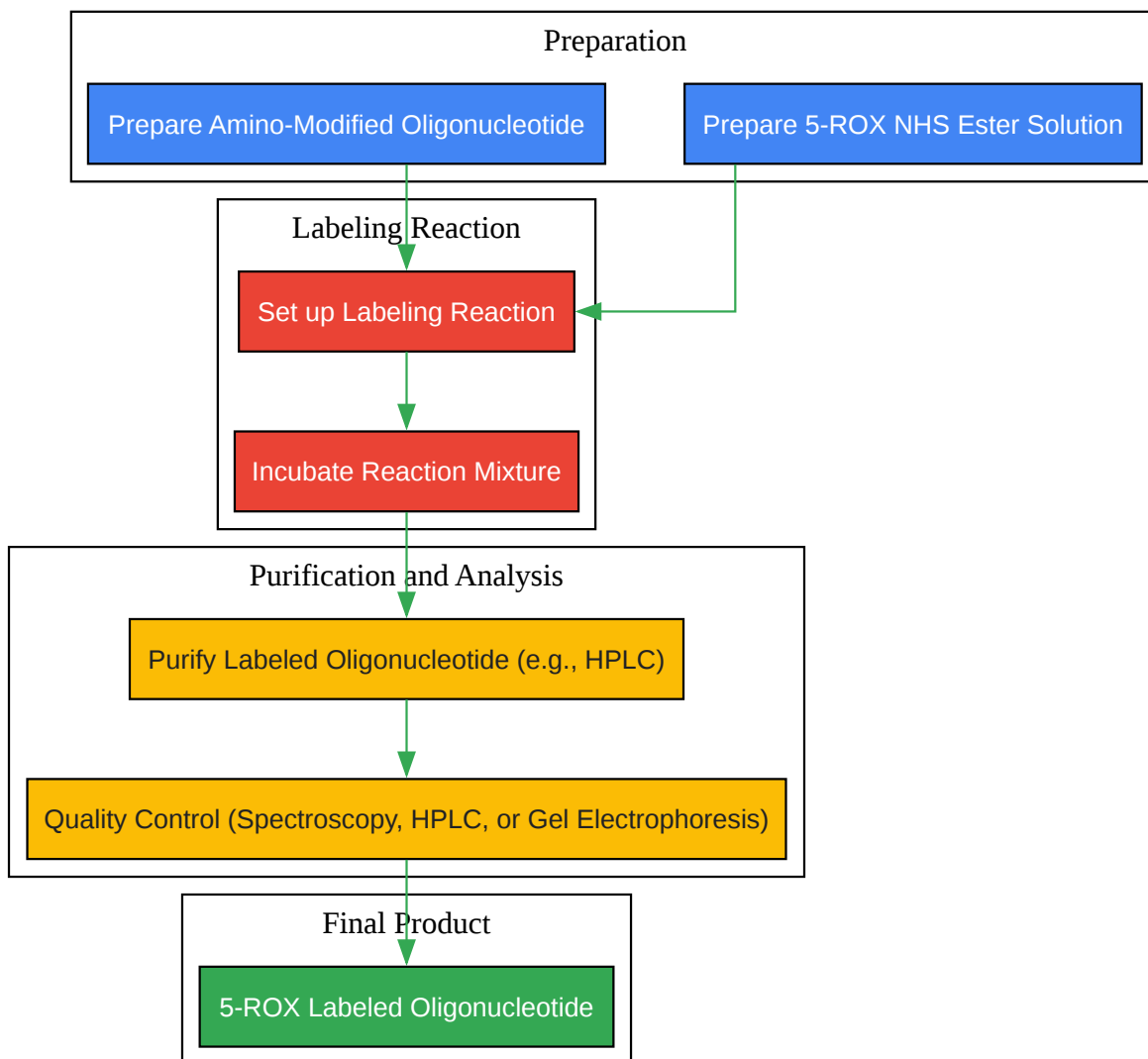
The labeling strategy involves the reaction of a **5-ROX** NHS ester with an oligonucleotide that has been synthesized to contain a primary amine group. This amine is typically introduced at the 5' or 3' terminus, or internally, via a modified phosphoramidite during oligonucleotide synthesis.^[6] The NHS ester is a highly reactive group that readily couples with the primary amine in a slightly alkaline environment (pH 8.5-9.0), leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.^{[3][7]}

Quantitative Data Summary

The efficiency of the labeling reaction and the final yield of the purified **5-ROX** labeled oligonucleotide can be influenced by several factors, including the purity of the starting materials, reaction conditions, and the purification method employed. Below is a summary of typical quantitative data associated with this protocol.

Parameter	Typical Value	Notes
Oligonucleotide Scale	0.2 μ mol	Starting amount of amino-modified oligonucleotide.
5-ROX NHS Ester	10-20 fold molar excess	A surplus of the dye ensures efficient labeling of the oligonucleotide.
Reaction Time	2-16 hours	Overnight incubation is often convenient and can lead to higher yields. [7]
Labeling Efficiency	>90%	As determined by HPLC or gel electrophoresis analysis of the crude reaction mixture.
Purification Method	Reverse-Phase HPLC	Recommended for fluorescently labeled oligonucleotides to ensure high purity. [8] [9]
Final Yield (Post-Purification)	15-30 nmol	Yields can vary based on oligonucleotide length and purification efficiency. [6]

Experimental Workflow Diagram



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Caption: Workflow for labeling oligonucleotides with **5-ROX**.

Detailed Experimental Protocol

This protocol is optimized for labeling approximately 100 µg of a 5'-amino-modified oligonucleotide with a length of 18-24 bases.^{[10][11]} The reaction can be scaled up or down, but the concentrations of the components should remain consistent.^[11]

Materials and Reagents

- Amino-modified oligonucleotide (desalted or purified)
- **5-ROX** NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[[3](#)]
- 0.1 M Sodium Bicarbonate or Sodium Tetraborate buffer, pH 8.5-9.0[[7](#)][[10](#)]
- Nuclease-free water
- Ethanol
- 3 M Sodium Acetate

Equipment

- Microcentrifuge
- Vortex mixer
- Thermomixer or incubator
- HPLC system with a reverse-phase column (C8 or C18)
- UV-Vis spectrophotometer
- Lyophilizer or vacuum concentrator

Procedure

1. Preparation of the Amino-Modified Oligonucleotide

1.1. Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mg/mL. For a 24-mer, 100 µg is approximately 13 nmol. 1.2. If the oligonucleotide was deprotected with AMA, a desalting step is recommended to remove any residual methylamine, which can react with the NHS ester.[[7](#)]

2. Preparation of the **5-ROX** NHS Ester Solution

2.1. Immediately before use, dissolve the **5-ROX** NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.^[7] Reactive dyes are not stable in solution for extended periods.^[4]

2.2. Vortex the solution until the dye is completely dissolved.

3. Labeling Reaction

3.1. In a microcentrifuge tube, combine the following:

- 100 µg of amino-modified oligonucleotide solution
 - Add 0.1 M sodium bicarbonate buffer (pH 9.0) to a final volume that will result in a 1:9 ratio of buffer to oligo solution.^[7] For example, if you have 90 µL of oligo solution, add 10 µL of 1 M sodium bicarbonate buffer (to be diluted to 0.1M final concentration in the reaction). A final pH of 8.5-9.0 is crucial for the reaction.^[7]
- 3.2. Add a 10-20 fold molar excess of the dissolved **5-ROX** NHS ester to the oligonucleotide solution.
- 3.3. Vortex the reaction mixture gently and then incubate at room temperature (20-25°C) for 2-4 hours, or overnight in the dark.^[7] Protecting the reaction from light is important to prevent photobleaching of the fluorescent dye.

4. Purification of the **5-ROX** Labeled Oligonucleotide

Purification is essential to remove the unreacted **5-ROX** NHS ester and any unlabeled oligonucleotide. Reverse-phase HPLC is the recommended method for achieving high purity of fluorescently labeled oligonucleotides.^{[8][9]}

4.1. Ethanol Precipitation (Optional Pre-purification Step)

4.1.1. To the reaction mixture, add 1/10th volume of 3 M sodium acetate. 4.1.2. Add 3 volumes of cold absolute ethanol. 4.1.3. Mix well and incubate at -20°C for at least 30 minutes. 4.1.4. Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes. 4.1.5. Carefully decant the supernatant, which contains the majority of the unreacted dye. 4.1.6. Wash the pellet with cold 70% ethanol and centrifuge again. 4.1.7. Remove the supernatant and dry the pellet under vacuum.

4.2. Reverse-Phase HPLC Purification

4.2.1. Resuspend the dried pellet (or the crude reaction mixture) in 0.1 M Triethylammonium Acetate (TEAA). 4.2.2. Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18). 4.2.3. Elute the labeled oligonucleotide using a linear gradient of acetonitrile in 0.1 M TEAA. A typical gradient is 5-65% acetonitrile over 30 minutes.^[11] 4.2.4. Monitor the elution at 260 nm (for the oligonucleotide) and ~570 nm (for **5-ROX**). The labeled oligonucleotide will elute later than the unlabeled oligonucleotide due to the hydrophobicity of the dye. 4.2.5. Collect the fractions corresponding to the dual-absorbance peak of the **5-ROX** labeled oligonucleotide. 4.2.6. Lyophilize or vacuum concentrate the purified fractions.

5. Quality Control and Quantification

5.1. Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer. 5.2. Measure the absorbance at 260 nm and the excitation maximum of **5-ROX** (~570 nm) to determine the concentration of the oligonucleotide and the dye. 5.3. The degree of labeling (dye-to-oligo ratio) can be calculated from these absorbance values. 5.4. Purity can be assessed by analytical HPLC or denaturing polyacrylamide gel electrophoresis (PAGE). The labeled oligonucleotide will migrate differently than the unlabeled species.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Incorrect pH of the reaction buffer.	Ensure the pH of the labeling buffer is between 8.5 and 9.0. [12]
Inactive 5-ROX NHS ester.	Use freshly prepared 5-ROX NHS ester solution. Store the solid dye desiccated and protected from light at -20°C. [3]	
Presence of primary amines in the oligonucleotide solution.	If the oligonucleotide was deprotected with AMA, perform a desalting step prior to labeling. [7]	
Multiple Peaks in HPLC	Incomplete reaction or side reactions.	Optimize reaction time and temperature. Ensure the purity of the starting amino-modified oligonucleotide.
Degradation of the oligonucleotide or dye.	Protect the reaction from light and avoid harsh conditions.	
Difficulty in Purification	Co-elution of unreacted dye and labeled oligonucleotide.	Optimize the HPLC gradient to achieve better separation. An initial ethanol precipitation can help remove a significant portion of the free dye.

Conclusion

This protocol provides a reliable method for the synthesis of **5-ROX** labeled oligonucleotides. The resulting fluorescently labeled probes are suitable for a wide range of applications in molecular biology and diagnostics. Adherence to the outlined steps, particularly regarding buffer pH, reagent freshness, and purification, is critical for obtaining a high-quality product.

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